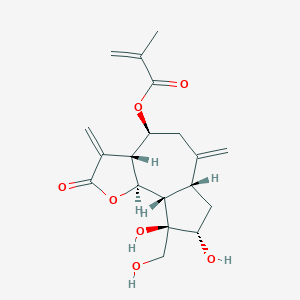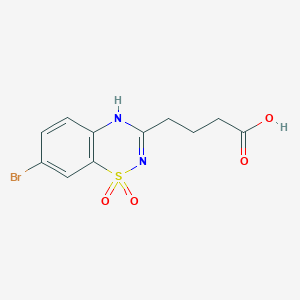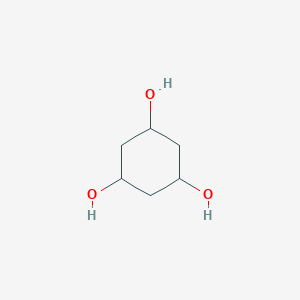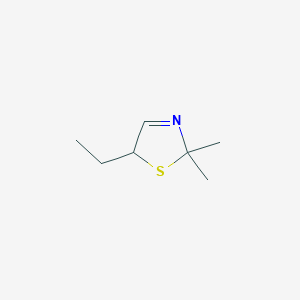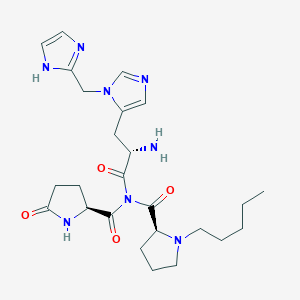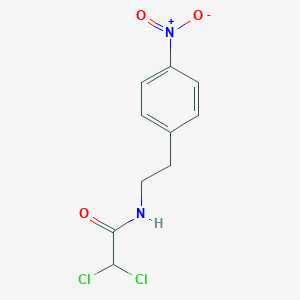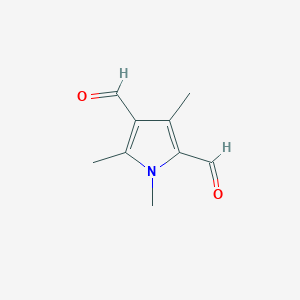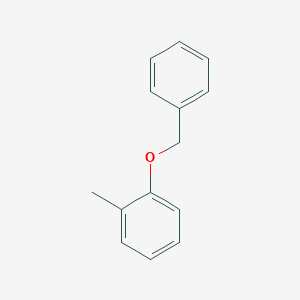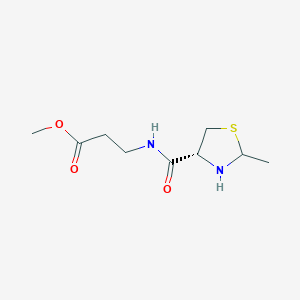
Alonacic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alonacic, also known as 1-(4-aminophenyl)-N-(2,6-dimethylphenyl)imidazolidin-2-one, is a novel chemical compound that has been recently discovered. It belongs to the class of imidazolidinones and has shown promising results in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of Alonacic is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the proliferation of cancer cells and the inflammatory response. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Alonacic has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer cell proliferation. Additionally, it has been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Alonacic in lab experiments is its specificity for certain enzymes and neurotransmitters. This allows for more targeted and precise experiments, leading to more accurate results. Additionally, Alonacic has been shown to have low toxicity and high bioavailability, making it a safe and effective compound for use in lab experiments.
However, one limitation of using Alonacic in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experiments. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of Alonacic.
Zukünftige Richtungen
There are several future directions for the study of Alonacic. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Alonacic and its potential use in the treatment of other diseases such as cancer and arthritis. Furthermore, the development of more efficient and cost-effective synthesis methods for Alonacic could lead to its widespread use in scientific research.
Synthesemethoden
The synthesis of Alonacic is a multi-step process that involves the reaction of 4-aminophenylamine with 2,6-dimethylphenyl isocyanate, followed by the addition of potassium carbonate and acetic acid. The reaction mixture is then heated and stirred for several hours, leading to the formation of Alonacic. The purity and yield of the compound can be improved by further purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Alonacic has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of cancer research, where it has been found to inhibit the proliferation of cancer cells. Additionally, Alonacic has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
105292-70-4 |
|---|---|
Produktname |
Alonacic |
Molekularformel |
C9H16N2O3S |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1 |
InChI-Schlüssel |
FWRHVNGHMPEEOH-MLWJPKLSSA-N |
Isomerische SMILES |
CC1N[C@@H](CS1)C(=O)NCCC(=O)OC |
SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Kanonische SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Synonyme |
Alonacic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



